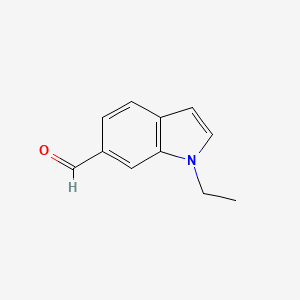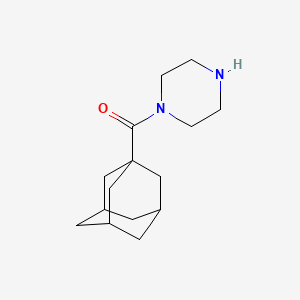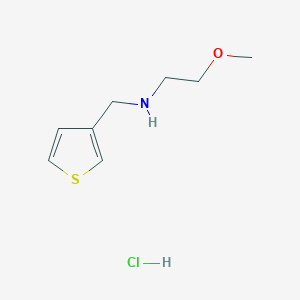![molecular formula C9H11BrN2OS B1341483 2-[(4-Bromobenzyl)thio]acetohydrazide CAS No. 669726-57-2](/img/structure/B1341483.png)
2-[(4-Bromobenzyl)thio]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Bromobenzyl)thio]acetohydrazide, also known as 4-bromo-2-thioacetohydrazide, is a thiol-containing compound that has been studied for its potential applications in scientific research. In particular, it has been used in the synthesis of various biologically active compounds, as well as in the study of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Anticancer Activities
One notable application of derivatives of 2-[(4-Bromobenzyl)thio]acetohydrazide is in the development of anticancer agents. Research has synthesized new benzothiazole acylhydrazones to investigate their probable anticancer activity. These derivatives were evaluated for cytotoxic activity against various cancer cell lines, including Rat brain glioma, Human lung adenocarcinoma, Human breast adenocarcinoma, and Human colorectal adenocarcinoma, showing selectivity towards carcinogenic cells. The study underscores the potential of these compounds in modulating antitumor properties through specific structural modifications (Osmaniye et al., 2018).
Enzyme Inhibition for Therapeutic Applications
The compounds derived from 2-[(4-Bromobenzyl)thio]acetohydrazide have been shown to exhibit significant enzyme inhibitory activities, which is crucial for developing therapeutic agents for diseases like diabetes and hypertension. For instance, novel heterocyclic compounds synthesized from these derivatives demonstrated potent lipase and α-glucosidase inhibition, which are critical for managing Type II diabetes (Bekircan et al., 2015). Another study highlighted the urease inhibitory activities of hydrazone compounds, indicating their potential use in treating diseases related to urease-producing pathogens (Sheng et al., 2015).
Propiedades
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]acetohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2OS/c10-8-3-1-7(2-4-8)5-14-6-9(13)12-11/h1-4H,5-6,11H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHWAALVWHRJSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(=O)NN)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromobenzyl)thio]acetohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide hydrochloride](/img/structure/B1341405.png)
![4-[(2-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1341420.png)
![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-mesitylpropanamide](/img/structure/B1341422.png)





![3-[(4-Fluorophenyl)amino]propanoic acid](/img/structure/B1341439.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-N-methylmethanamine hydrochloride](/img/structure/B1341448.png)

